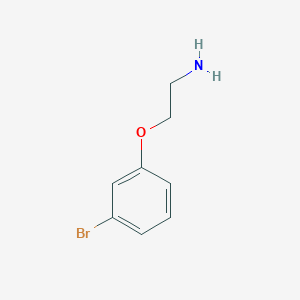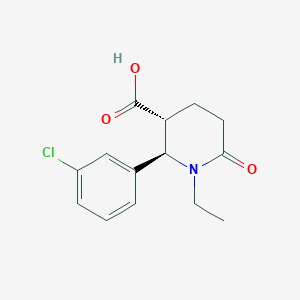
N-(4-tert-Butylsulfanyl-pyridin-3-yl)-2,2-dimethyl-propionamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-tert-Butylsulfanyl-pyridin-3-yl)-2,2-dimethyl-propionamide is a chemical compound characterized by the presence of a pyridine ring substituted with a tert-butylsulfanyl group at the 4-position and a 2,2-dimethyl-propionamide group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-Butylsulfanyl-pyridin-3-yl)-2,2-dimethyl-propionamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Introduction of the tert-Butylsulfanyl Group: The tert-butylsulfanyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyridine ring is replaced by the tert-butylsulfanyl group.
Attachment of the 2,2-Dimethyl-Propionamide Group: This step involves the acylation of the pyridine ring with 2,2-dimethyl-propionyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
N-(4-tert-Butylsulfanyl-pyridin-3-yl)-2,2-dimethyl-propionamide can undergo various chemical reactions, including:
Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions ortho and para to the nitrogen atom in the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nature of the substituent introduced.
科学的研究の応用
N-(4-tert-Butylsulfanyl-pyridin-3-yl)-2,2-dimethyl-propionamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound may be studied for its potential biological activity, including antimicrobial, antifungal, or anticancer properties.
Medicine: Research may focus on its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: It can be used in the development of new materials, such as polymers or catalysts, due to its unique structural features.
作用機序
The mechanism of action of N-(4-tert-Butylsulfanyl-pyridin-3-yl)-2,2-dimethyl-propionamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, leading to modulation of their activity. The presence of the tert-butylsulfanyl group and the 2,2-dimethyl-propionamide moiety can influence the compound’s binding affinity and specificity for these targets.
類似化合物との比較
Similar Compounds
N-(4-tert-Butylsulfanyl-pyridin-3-yl)-2,2-dimethyl-propionamide: can be compared with other pyridine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the tert-butylsulfanyl group and the 2,2-dimethyl-propionamide moiety can result in unique reactivity and interactions with molecular targets, making it a valuable compound for research and development.
特性
IUPAC Name |
N-(4-tert-butylsulfanylpyridin-3-yl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2OS/c1-13(2,3)12(17)16-10-9-15-8-7-11(10)18-14(4,5)6/h7-9H,1-6H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFGZTFLQKDHAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=CN=C1)SC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590327 |
Source


|
| Record name | N-[4-(tert-Butylsulfanyl)pyridin-3-yl]-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
766557-58-8 |
Source


|
| Record name | N-[4-(tert-Butylsulfanyl)pyridin-3-yl]-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(Morpholin-4-ylmethyl)-2-thienyl]ethanone](/img/structure/B1285472.png)





![4-[(4-Ethylpiperazin-1-yl)sulfonyl]aniline](/img/structure/B1285504.png)





